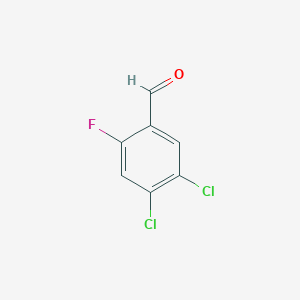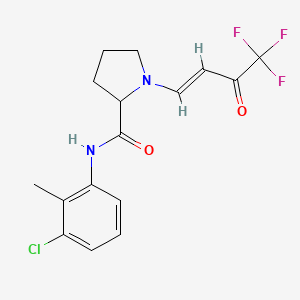![molecular formula C19H19ClN2O2S2 B2428030 (2Z)-3-[(4-chlorophenyl)amino]-3-(methylsulfanyl)-2-[4-(propan-2-yl)benzenesulfonyl]prop-2-enenitrile CAS No. 1025318-25-5](/img/structure/B2428030.png)
(2Z)-3-[(4-chlorophenyl)amino]-3-(methylsulfanyl)-2-[4-(propan-2-yl)benzenesulfonyl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-[(4-chlorophenyl)amino]-3-(methylsulfanyl)-2-[4-(propan-2-yl)benzenesulfonyl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an isopropylphenylsulfonyl group, and a methylthioprop-2-enenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(4-chlorophenyl)amino]-3-(methylsulfanyl)-2-[4-(propan-2-yl)benzenesulfonyl]prop-2-enenitrile typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of 4-chloroaniline with suitable reagents to form the chlorophenyl intermediate.
Introduction of the Isopropylphenylsulfonyl Group: The chlorophenyl intermediate is then reacted with isopropylphenylsulfonyl chloride under controlled conditions to introduce the sulfonyl group.
Formation of the Methylthioprop-2-enenitrile Moiety: The final step involves the reaction of the intermediate with methylthioprop-2-enenitrile under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-[(4-chlorophenyl)amino]-3-(methylsulfanyl)-2-[4-(propan-2-yl)benzenesulfonyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
(2Z)-3-[(4-chlorophenyl)amino]-3-(methylsulfanyl)-2-[4-(propan-2-yl)benzenesulfonyl]prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2Z)-3-[(4-chlorophenyl)amino]-3-(methylsulfanyl)-2-[4-(propan-2-yl)benzenesulfonyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenylamine: Shares the chlorophenyl group but lacks the sulfonyl and methylthioprop-2-enenitrile moieties.
Isopropylphenylsulfonyl Chloride: Contains the sulfonyl group but lacks the chlorophenyl and methylthioprop-2-enenitrile moieties.
Methylthioprop-2-enenitrile: Contains the methylthioprop-2-enenitrile moiety but lacks the chlorophenyl and sulfonyl groups.
Uniqueness
The uniqueness of (2Z)-3-[(4-chlorophenyl)amino]-3-(methylsulfanyl)-2-[4-(propan-2-yl)benzenesulfonyl]prop-2-enenitrile lies in its combination of functional groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
(Z)-3-(4-chloroanilino)-3-methylsulfanyl-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S2/c1-13(2)14-4-10-17(11-5-14)26(23,24)18(12-21)19(25-3)22-16-8-6-15(20)7-9-16/h4-11,13,22H,1-3H3/b19-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJVDTITJQKGQH-HNENSFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=C(C=C2)Cl)SC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C(/NC2=CC=C(C=C2)Cl)\SC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2427947.png)
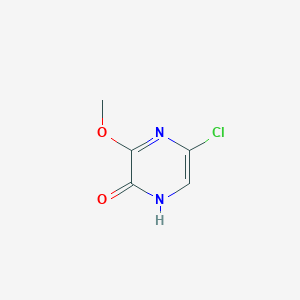
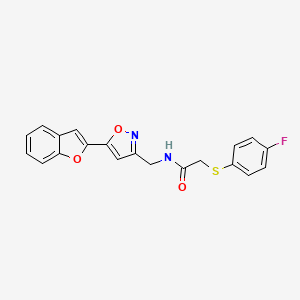
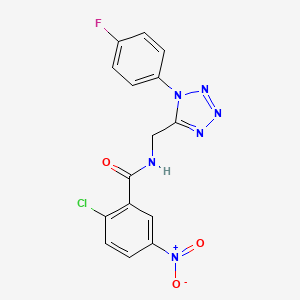
![2-((2-chloro-6-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427956.png)
![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2427957.png)
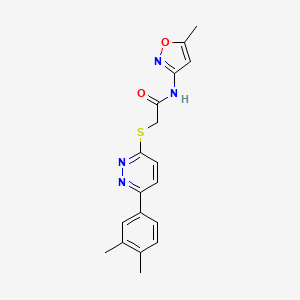
![3-(difluoromethyl)-1-[2-(trifluoromethoxy)benzenesulfonyl]azetidine](/img/structure/B2427961.png)
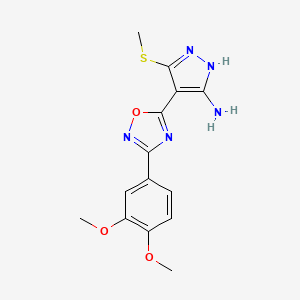
![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2427963.png)
![2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide](/img/structure/B2427964.png)
![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid](/img/structure/B2427965.png)
